molecular formula C11H11N3 B1375426 [3,3'-Bipyridin]-5-ylmethanamine CAS No. 1346686-55-2

[3,3'-Bipyridin]-5-ylmethanamine

Cat. No.: B1375426
CAS No.: 1346686-55-2
M. Wt: 185.22 g/mol
InChI Key: ICWVJZOXYYPLRS-UHFFFAOYSA-N
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Description

[3,3’-Bipyridin]-5-ylmethanamine: is an organic compound that belongs to the class of bipyridine derivatives. These compounds are characterized by the presence of two pyridine rings connected by a single bond. The specific structure of [3,3’-Bipyridin]-5-ylmethanamine includes an amine group attached to the methylene bridge, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridin]-5-ylmethanamine typically involves the coupling of two pyridine rings followed by the introduction of the methylene amine group. One common method is the Suzuki coupling reaction , which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of [3,3’-Bipyridin]-5-ylmethanamine may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3,3’-Bipyridin]-5-ylmethanamine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydrogenated bipyridine derivatives.

    Substitution: Formation of various substituted bipyridine derivatives.

Scientific Research Applications

Chemistry: [3,3’-Bipyridin]-5-ylmethanamine is used as a ligand in coordination chemistry, forming complexes with transition metals

Biology: In biological research, the compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial or anticancer properties.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry: In industrial applications, [3,3’-Bipyridin]-5-ylmethanamine is used in the synthesis of advanced materials, such as polymers and dyes, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of [3,3’-Bipyridin]-5-ylmethanamine largely depends on its role as a ligand in metal complexes. These complexes can interact with various molecular targets, such as enzymes or receptors, altering their activity. The specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    2,2’-Bipyridine: Another bipyridine derivative with similar coordination properties but different electronic and steric effects.

    4,4’-Bipyridine: Known for its use in the synthesis of coordination polymers and metal-organic frameworks.

    1,10-Phenanthroline: A related compound with a similar structure but different binding properties due to the presence of an additional nitrogen atom.

Uniqueness: [3,3’-Bipyridin]-5-ylmethanamine is unique due to the position of the amine group, which can influence its reactivity and coordination behavior. This makes it a versatile intermediate in the synthesis of various complex molecules and materials.

Properties

IUPAC Name

(5-pyridin-3-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-5-9-4-11(8-14-6-9)10-2-1-3-13-7-10/h1-4,6-8H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWVJZOXYYPLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736479
Record name 1-([3,3'-Bipyridin]-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346686-55-2
Record name [3,3′-Bipyridine]-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346686-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-([3,3'-Bipyridin]-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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